molecular formula C43H66O32S B12517932 Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin

Cat. No.: B12517932
M. Wt: 1127.0 g/mol
InChI Key: ARQITQMHQNGIEE-UHFFFAOYSA-N
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Description

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds The modification involves the substitution of a hydroxyl group at the 6th position of one of the glucose units with a p-toluenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin typically involves the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure selective substitution at the 6th position . The reaction can be represented as follows:

Alpha-cyclodextrin+p-toluenesulfonyl chlorideThis compound+HCl\text{Alpha-cyclodextrin} + \text{p-toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Alpha-cyclodextrin+p-toluenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin undergoes various chemical reactions, including:

    Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from substitution reactions include various functionalized cyclodextrin derivatives, which can be tailored for specific applications .

Scientific Research Applications

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The p-toluenesulfonyl group enhances the compound’s hydrophobicity, allowing it to interact more effectively with hydrophobic guest molecules. This interaction can stabilize the guest molecule and improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin
  • Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin
  • Mono-6-O-(p-toluenesulfonyl)-delta-cyclodextrin

Uniqueness

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is unique due to its specific ring size and the position of the p-toluenesulfonyl group. This unique structure allows it to form inclusion complexes with a different range of guest molecules compared to its beta and gamma counterparts .

Properties

IUPAC Name

[31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQITQMHQNGIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1127.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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